molecular formula C11H18O B8636746 1-(4,6,6-Trimethylcyclohex-3-en-1-yl)ethan-1-one CAS No. 55695-34-6

1-(4,6,6-Trimethylcyclohex-3-en-1-yl)ethan-1-one

Cat. No. B8636746
M. Wt: 166.26 g/mol
InChI Key: SVJSKSJVELSWBO-UHFFFAOYSA-N
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Patent
US04190561

Procedure details

A flask is charged with 63 g of aluminium chloride and 2160 ml of anhydrous benzene. The apparatus is filled with nitrogen and 441 g of mesityl oxide are added, whilst stirring and maintaining the temperature of the mixture at +15°. The mixture is then left for 30 minutes at this temperature, whilst stirring. 1224 g of isoprene dissolved in 1800 ml of anhydrous benzene are then added in the course of 1 hour at +15°. Reaction is then effected for 20 hours at 16° followed by 6 hours at +25°, with stirring. The contents of the flask are then transferred to a separating funnel and the product is washed twice with 500 ml of 10% hydrochloric acid, once with 500 ml of water, once with 500 ml of a 9% solution of sodium bicarbonate and twice with 500 ml of water. The benzene is distilled off on a water bath, finally, under a pressure of 30 mm of mercury. 1070 g of crude product are obtained, which are purified in a Vigreux flask under a pressure of 1 mm of mercury. 560 g of 1,5,5-trimethyl-4-acetyl-cyclohex-1-ene (76.3%) are obtained, having the following physical properties:
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
2160 mL
Type
solvent
Reaction Step One
Quantity
441 g
Type
reactant
Reaction Step Two
Quantity
1224 g
Type
reactant
Reaction Step Three
Quantity
1800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[O:5]=[C:6]([CH:8]=[C:9]([CH3:11])[CH3:10])[CH3:7].[CH2:12]=[CH:13][C:14](=[CH2:16])[CH3:15]>C1C=CC=CC=1>[CH3:16][C:14]1[CH2:15][C:9]([CH3:11])([CH3:10])[CH:8]([C:6](=[O:5])[CH3:7])[CH2:12][CH:13]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
63 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
2160 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
441 g
Type
reactant
Smiles
O=C(C)C=C(C)C
Step Three
Name
Quantity
1224 g
Type
reactant
Smiles
C=CC(C)=C
Name
Quantity
1800 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature of the mixture at +15°
STIRRING
Type
STIRRING
Details
whilst stirring
ADDITION
Type
ADDITION
Details
are then added in the course of 1 hour at +15°
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Reaction
WAIT
Type
WAIT
Details
is then effected for 20 hours at 16°
Duration
20 h
WAIT
Type
WAIT
Details
followed by 6 hours at +25°
Duration
6 h
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The contents of the flask are then transferred to a separating funnel
WASH
Type
WASH
Details
the product is washed twice with 500 ml of 10% hydrochloric acid, once with 500 ml of water, once with 500 ml of a 9% solution of sodium bicarbonate and twice with 500 ml of water
DISTILLATION
Type
DISTILLATION
Details
The benzene is distilled off on a water bath
CUSTOM
Type
CUSTOM
Details
1070 g of crude product are obtained
CUSTOM
Type
CUSTOM
Details
which are purified in a Vigreux flask under a pressure of 1 mm of mercury

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CCC(C(C1)(C)C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 560 g
YIELD: PERCENTYIELD 76.3%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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